molecular formula C32H28N2O3 B2569251 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-88-8

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2569251
CAS No.: 478017-88-8
M. Wt: 488.587
InChI Key: SBQWUNRGKBLXGZ-UHFFFAOYSA-N
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Description

The compound 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a synthetic enamide derivative characterized by a central α,β-unsaturated carbonyl system. Key structural features include:

  • A 3,4-bis(phenylmethoxy)phenyl substituent at the β-position, providing steric bulk and lipophilicity.
  • An N-(1-phenylethyl) moiety, contributing to hydrophobic interactions and stereochemical complexity.

Properties

IUPAC Name

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O3/c1-24(28-15-9-4-10-16-28)34-32(35)29(21-33)19-27-17-18-30(36-22-25-11-5-2-6-12-25)31(20-27)37-23-26-13-7-3-8-14-26/h2-20,24H,22-23H2,1H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQWUNRGKBLXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves several steps. One common synthetic route includes the reaction of 3,4-bis(phenylmethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding cyano compound. This intermediate is then reacted with N-(1-phenylethyl)amine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides using acidic or basic hydrolysis conditions.

Scientific Research Applications

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and phenylmethoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s activity and physicochemical properties can be inferred through comparisons with structurally related derivatives. Below is a detailed analysis:

Key Findings from Structural Analog Studies

Substituent Effects on Bioactivity: Chlorine vs. Phenylmethoxy Groups: Chlorinated derivatives (e.g., 3,4-dichlorophenyl) exhibit potent antibacterial activity, with 3,4-dichlorocinnamanilides outperforming mono-chloro analogs . Trifluoromethyl Groups: N-Aryl trifluoromethyl substituents enhance activity against resistant strains (e.g., MRSA) but increase lipophilicity, which may elevate cytotoxicity .

Lipophilicity and Cytotoxicity Trade-offs :

  • High lipophilicity (e.g., logP >5) correlates with improved membrane penetration and antibacterial efficacy but risks cytotoxicity. The target compound’s bis(phenylmethoxy) groups likely confer very high lipophilicity, necessitating further studies to balance activity and safety.

N-Substituent Variations: 1-Phenylethyl vs. Aryl vs. Alkyl Groups: N-Aryl derivatives (e.g., trifluoromethylphenyl) show superior activity over alkyl-substituted analogs, suggesting aryl groups optimize π-π stacking in enzyme binding pockets .

Biological Activity

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

  • Molecular Formula : C26H25N2O3
  • IUPAC Name : 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide

Structural Features

  • The presence of cyano and amide functional groups suggests potential reactivity and interaction with biological targets.
  • The bis(phenylmethoxy) moiety may enhance lipophilicity, potentially affecting membrane permeability and bioavailability.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it may exert effects through:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit certain enzymes, which could be relevant for therapeutic applications in diseases where these enzymes are overactive.
  • Modulation of Cellular Pathways : The compound might influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of similar structures exhibit significant anticancer properties. For instance:

  • Case Study : A study investigating phenylmethoxy derivatives demonstrated that they could inhibit tumor growth in vitro and in vivo models, suggesting a potential role in cancer therapy. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

Phenylethylamine derivatives have been explored for their antimicrobial effects. The compound may demonstrate:

  • Broad-Spectrum Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

Study TypeFindingsReference
Cytotoxicity AssayExhibited IC50 values indicating selective toxicity towards cancer cells.
Antimicrobial AssayShowed inhibition against various bacterial strains at concentrations below 50 µM.
Enzyme InhibitionDemonstrated significant inhibition of target enzymes involved in metabolic pathways.

In Vivo Studies

Preliminary animal studies have shown promising results regarding the safety and efficacy of this compound:

  • Tumor Xenograft Models : Administration led to reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.
  • Safety Profile : Toxicological assessments indicated minimal adverse effects at therapeutic doses.

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